molecular formula C12H18N2O5 B4993999 Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate

Cat. No.: B4993999
M. Wt: 270.28 g/mol
InChI Key: GVZWBQIXCNWMQO-UHFFFAOYSA-N
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Description

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate is an organic compound with a complex structure that includes a nitro group, a cyclohexenone ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate typically involves multiple steps. One common method starts with the nitration of 5,5-dimethylcyclohexenone to introduce the nitro group. This is followed by the reaction with ethyl glycinate under basic conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of esters or amides.

Scientific Research Applications

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexyl)amino]acetate: Similar structure but lacks the double bond in the cyclohexenone ring.

    Methyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both a nitro group and an ethyl ester, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-4-19-10(16)7-13-8-5-12(2,3)6-9(15)11(8)14(17)18/h13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZWBQIXCNWMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C(=O)CC(C1)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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